molecular formula C10H8N2O3 B8185508 2-Formyl-1H-benzoimidazole-5-carboxylic acid methyl ester CAS No. 1263378-35-3

2-Formyl-1H-benzoimidazole-5-carboxylic acid methyl ester

Cat. No.: B8185508
CAS No.: 1263378-35-3
M. Wt: 204.18 g/mol
InChI Key: XXYXVEFCEABIOW-UHFFFAOYSA-N
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Description

2-Formyl-1H-benzoimidazole-5-carboxylic acid methyl ester is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-1H-benzoimidazole-5-carboxylic acid methyl ester typically involves the reaction of ortho-phenylenediamine with an appropriate aldehyde under acidic conditions. One common method includes the use of methanesulfonic acid as a catalyst under reflux in methanol, which yields the desired product in good yield .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-1H-benzoimidazole-5-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: 2-Carboxy-1H-benzoimidazole-5-carboxylic acid methyl ester.

    Reduction: 2-Hydroxymethyl-1H-benzoimidazole-5-carboxylic acid methyl ester.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formyl-1H-benzoimidazole-5-carboxylic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Formyl-1H-benzoimidazole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s formyl group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme function.

Comparison with Similar Compounds

Similar Compounds

    2-Formyl-1H-benzoimidazole-5-carboxylic acid: Lacks the methyl ester group but shares similar reactivity.

    1H-benzoimidazole-5-carboxylic acid methyl ester: Lacks the formyl group, resulting in different chemical properties.

    2-Formyl-1H-benzoimidazole: Lacks the carboxylic acid methyl ester group, affecting its solubility and reactivity.

Uniqueness

2-Formyl-1H-benzoimidazole-5-carboxylic acid methyl ester is unique due to the presence of both the formyl and carboxylic acid methyl ester groups. This combination of functional groups provides a unique reactivity profile, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 2-formyl-3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-7-8(4-6)12-9(5-13)11-7/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYXVEFCEABIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201190949
Record name 1H-Benzimidazole-6-carboxylic acid, 2-formyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-35-3
Record name 1H-Benzimidazole-6-carboxylic acid, 2-formyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-6-carboxylic acid, 2-formyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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